molecular formula C7H13NO2 B2976100 4-Hydroxycyclohexane-1-carboxamide CAS No. 19556-97-9

4-Hydroxycyclohexane-1-carboxamide

Cat. No.: B2976100
CAS No.: 19556-97-9
M. Wt: 143.186
InChI Key: UCUHQXIAXJMZRI-OLQVQODUSA-N
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Description

Nomenclature and Chemical Identity

4-Hydroxycyclohexane-1-carboxamide (B49354) is known by several synonyms, including trans-4-Hydroxycyclohexanecarboxamide and cis-4-Hydroxycyclohexanecarboxamide, which denote its stereoisomers. nih.gov The compound's identity is precisely defined by its Chemical Abstracts Service (CAS) numbers, with different numbers corresponding to its various isomers and stereochemical configurations. nih.gov For instance, the trans-isomer is identified by CAS number 116941-10-7. cymitquimica.com The fundamental chemical formula for this compound is C7H13NO2, and it has a molecular weight of approximately 143.18 g/mol . biosynth.com Its structure is characterized by a cyclohexane (B81311) ring substituted with a hydroxyl (-OH) group at the fourth position and a carboxamide (-C(=O)NH2) group at the first position. nih.govontosight.ai The presence of these polar functional groups suggests its solubility in polar solvents. cymitquimica.com

Contextual Significance in Chemical and Biological Sciences

The scientific interest in this compound stems from its potential applications and biological activities. It is recognized as a derivative of cyclohexane and has been investigated for its role as a potent inhibitor of the enzyme monoamine oxidase (MAO). cymitquimica.combiosynth.com This inhibitory action is significant in the study of MAO activity in biological systems, such as in rat hepatocytes using techniques like positron emission studies. biosynth.com

Furthermore, the compound has been observed to inhibit the linkage of 5HT1A receptors with phospholipase C. biosynth.com Its metabolic behavior has also been a subject of study, revealing differences across species; for example, it metabolizes rapidly in humans but not in rats. biosynth.com This differential metabolism, including its rapid hydrolysis to an amide form in the presence of human erythrocytes, highlights its importance in metabolic and toxicological research. biosynth.com The structural features of this compound make it a valuable building block in medicinal chemistry for the synthesis of more complex, biologically active molecules. cymitquimica.comontosight.ai

Historical Perspectives on Early Research and Discovery

While detailed historical accounts of the initial discovery of this compound are not extensively documented in readily available literature, the related compound, 4-hydroxycyclohexane-1-carboxylic acid, was identified in the urine of children with suspected metabolic disorders in 1976. nih.govebi.ac.uk This discovery was made through the use of gas chromatography/mass spectrometry, and the structure was confirmed by comparison with synthesized authentic samples. nih.gov It was suspected to originate from a dietary source. nih.govebi.ac.uk

Research into related structures, such as the synthesis of stereoisomers of 1-amino-4-hydroxycyclohexane-1-carboxylic acids, was described in the late 1990s. rsc.orgresearchgate.net These studies often involved complex synthetic routes, like the Diels-Alder cycloaddition, to create specific stereochemistries. rsc.orgresearchgate.net The synthesis of various derivatives of cyclohexane carboxamides and carboxylic acids has been a continuous area of chemical research, driven by the search for new compounds with potential therapeutic applications. prepchem.comresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxycyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c8-7(10)5-1-3-6(9)4-2-5/h5-6,9H,1-4H2,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCUHQXIAXJMZRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221724-30-6, 19556-97-9
Record name 4-hydroxycyclohexane-1-carboxamide
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Record name rac-(1s,4s)-4-hydroxycyclohexane-1-carboxamide
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Synthetic Methodologies and Reaction Pathways

Total Synthesis of 4-Hydroxycyclohexane-1-carboxamide (B49354)

The total synthesis of this compound can be approached through various strategic routes, which are broadly categorized as linear or convergent. These strategies dictate how the molecular framework is assembled from simpler, commercially available starting materials.

The synthesis of functionalized cyclohexanes often requires precise control over the spatial arrangement of substituents (stereoselectivity) and their position on the ring (regioselectivity).

Stereoselectivity: The relationship between the hydroxyl and carboxamide groups (cis or trans) is a critical stereochemical feature. Achieving a specific isomer often involves stereoselective reactions. For instance, the reduction of a ketone precursor can be influenced by the choice of reducing agent and reaction conditions to favor the formation of one alcohol stereoisomer over another. Similarly, catalytic hydrogenation of a cyclohexene (B86901) precursor can be directed by existing substituents on the ring to yield a specific stereoisomer. libretexts.org E2 elimination reactions on cyclohexane (B81311) systems also show high stereoselectivity, requiring an anti-periplanar arrangement of the leaving group and the proton to be abstracted. libretexts.org

Regioselectivity: This is crucial when introducing functional groups onto the cyclohexane ring. For example, in the functionalization of a cyclohexene derivative, the reaction's regioselectivity determines which carbon atom of the double bond reacts. wikipedia.org The Diels-Alder reaction is a powerful tool for constructing the cyclohexene core with predictable regioselectivity. nih.govacs.org Other methods, like the annelation of 3,4-dihydroisoquinolines with 2-acetyl-4-hydroxycyclohexane-1,3-dione, demonstrate how regiochemistry can be controlled to produce specific isomers. researchgate.netresearchgate.net

In multifunctional molecules like this compound, it is often necessary to temporarily "mask" or protect one functional group while another is being modified. organic-chemistry.orgpressbooks.pub

The hydroxyl group can be protected by converting it into an ether (e.g., benzyl, silyl (B83357) ether) or an ester. These protecting groups are chosen based on their stability to the reaction conditions planned for other parts of the molecule and the ease of their subsequent removal. organic-chemistry.orguchicago.edu For the carboxyl or amide end, the amino group of a precursor can be protected with groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). organic-chemistry.org The Boc group, for instance, is stable under many conditions but can be removed with acid. organic-chemistry.orgsouthwales.ac.uk An orthogonal protecting group strategy allows for the selective removal of one group in the presence of others, which is highly valuable in multi-step synthesis. organic-chemistry.org

For example, the synthesis of related molecules has employed the tert-butoxycarbonyl (Boc) group to protect an amino functionality. This group was later removed by heating in aqueous HCl to yield the free amine. southwales.ac.uk

Key Precursors and Starting Materials for this compound Synthesis

A variety of cyclohexane derivatives serve as versatile starting points. 4-Hydroxycyclohexenone, for example, can be a key intermediate. nih.gov Its enone functionality allows for a range of transformations, including conjugate additions and modifications of the ketone and alkene. The synthesis of multisubstituted cyclohexanes has been achieved through reactions of conjugated enynones with reagents like malononitrile. mdpi.com Iridium-catalyzed annulation strategies using 1,5-diols can also produce highly functionalized cyclohexanes. nih.gov

A very direct and common method to synthesize this compound is through the amidation of its corresponding carboxylic acid, 4-Hydroxycyclohexane-1-carboxylic acid. This reaction involves activating the carboxylic acid to make it more reactive toward an amine source (ammonia in this case).

Common coupling reagents are used to facilitate this transformation. These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby promoting nucleophilic attack by ammonia (B1221849) or an amine.

Table 1: Amide Synthesis from 4-Hydroxycyclohexane-1-carboxylic Acid

Amine Coupling Reagents Solvent Product Yield Reference
Aniline EDC, DMAP DCM 4-hydroxy-N-phenylcyclohexane-1-carboxamide 70% rsc.org
Methanamine EDC, DMAP DCM 4-hydroxy-N-methylcyclohexane-1-carboxamide - rsc.org
5-phenylpentylamine HOBt, EDCI, DIEA DMF 4-hydroxy-N-(5-phenylpentyl)cyclohexane-1-carboxamide 66% wustl.edu

One established method uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with additives like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) and a base such as N,N'-diisopropylethylamine (DIPEA). nih.gov This combination has been shown to be effective for coupling a wide range of carboxylic acids, including trans-4-hydroxycyclohexane-1-carboxylic acid, to amino-modified oligonucleotides, demonstrating its utility in forming the amide bond. nih.gov Another common set of reagents for this purpose is EDC with 4-dimethylaminopyridine (B28879) (DMAP). rsc.org

Alternative Precursors and Their Chemical Transformations

While 4-hydroxycyclohexanecarboxylic acid serves as the most direct precursor, several alternative starting materials can be chemically transformed to yield this compound. These routes often involve multi-step syntheses that build or modify the cyclohexane framework.

One significant alternative precursor is ethyl 4-oxocyclohexane-1-carboxylate. The synthesis pathway from this ketone involves several key transformations. Initially, the ketone undergoes a nucleophilic addition with a cyanide source, such as sodium cyanide in the presence of an ammonium (B1175870) salt, to form a cyanohydrin intermediate, specifically ethyl 4-cyano-4-hydroxycyclohexane-1-carboxylate. This intermediate can then be subjected to controlled hydrolysis of the nitrile group to form the primary amide. Subsequently, the ester group is saponified to the carboxylic acid, or the amide is formed directly depending on the reaction conditions.

Another advanced approach involves constructing the cyclohexane ring system itself through cycloaddition reactions. The Diels-Alder reaction, for instance, can be employed using precursors like Danishefsky's diene and methyl 2-acetamidoacrylate. rsc.orgrsc.org This method generates a highly functionalized cyclohexene ring. Subsequent steps involve selective reduction of the double bond and transformation of the existing functional groups to yield the desired 4-hydroxy and 1-carboxamide (B11826670) substituents. rsc.orgrsc.org

Furthermore, unsaturated precursors like 4-O-substituted cyclohexenones can be utilized. acs.org Syntheses starting from these compounds may involve stereoselective reactions such as aziridination or epoxidation to introduce nitrogen and oxygen functionalities, which are then transformed into the final amide and hydroxyl groups. acs.org

Table 1: Alternative Precursors and Key Transformations

Alternative PrecursorKey Chemical TransformationsRelevant IntermediatesReference
Ethyl 4-oxocyclohexane-1-carboxylateCyanohydrin formation, Nitrile hydrolysis, SaponificationEthyl 4-cyano-4-hydroxycyclohexane-1-carboxylate
Danishefsky's diene + Methyl 2-acetamidoacrylateDiels-Alder cycloaddition, Hydrogenation, Functional group modificationMethyl 1-acetamido-4-oxocyclohex-2-ene-1-carboxylate rsc.org
4-O-substituted cyclohexenonesAziridination, Epoxidation, Ring-opening reactions2-azidocyclohexenone derivatives acs.org

Reaction Mechanisms in this compound Synthesis

Amidation Reactions and Variations

The primary method for generating the amide functional group in this compound is the amidation of its corresponding carboxylic acid, 4-hydroxycyclohexanecarboxylic acid. cymitquimica.comcymitquimica.com This reaction typically involves the activation of the carboxylic acid to make the carboxyl carbon more electrophilic, followed by a nucleophilic attack from an ammonia source.

Common variations include:

Acid Halide Formation: The carboxylic acid is first converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with ammonia to form the amide.

Coupling Agents: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to activate the carboxylic acid, facilitating direct reaction with ammonia or an ammonia equivalent.

Polymer-Bound Reagents: Methods utilizing resin-bound reagents, such as a polymeric yneamine, can react with the carboxylic acid to form a stable intermediate that is subsequently converted to the amide, often simplifying purification. researchgate.net

Functional Group Interconversions and Transformations

Syntheses starting from alternative precursors rely heavily on a sequence of functional group interconversions.

Nitrile Hydrolysis: A key transformation in routes starting from cyano-substituted precursors is the hydrolysis of the nitrile group (-C≡N). This can be performed under acidic or basic conditions. Partial hydrolysis yields the primary amide (-CONH₂), while complete hydrolysis would lead to the carboxylic acid. Careful control of reaction conditions is necessary to stop at the amide stage.

Ketone Reduction: When starting with a ketone such as 4-oxocyclohexane derivatives, the carbonyl group must be reduced to a secondary alcohol. This is typically achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). prepchem.com The choice of reagent is critical to avoid the undesired reduction of the ester or the newly formed amide group.

Alkene Hydrogenation: In syntheses that proceed via unsaturated intermediates, such as those from Diels-Alder reactions, the carbon-carbon double bond in the cyclohexane ring is saturated via catalytic hydrogenation. unirioja.es This is commonly done using catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. unirioja.es

Role of Catalysis in Reaction Efficiency and Selectivity

Catalysis is indispensable for achieving high efficiency and stereoselectivity in the synthesis of this compound.

Metal Catalysis: Transition metals are widely used. Palladium on carbon (Pd/C) and Raney nickel are effective for hydrogenation reactions, reducing C=C double bonds and nitrile groups. unirioja.es Iridium complexes have been explored for novel cyclization strategies, and ruthenium complexes can be used for oxidation reactions, demonstrating the versatility of metal catalysis in complex syntheses. acs.orgacs.org The choice of catalyst and reaction conditions can influence the stereochemical outcome, which is particularly important for producing specific isomers (cis or trans) of the final product. rsc.org

Acid/Base Catalysis: Many steps are catalyzed by acids or bases. Amidation itself can be acid-catalyzed. rsc.org The formation of intermediates like cyanohydrins and the subsequent cyclization in methods like the Bucherer-Bergs reaction are also dependent on pH and the presence of catalysts like ammonium carbonate. nih.gov

Biocatalysis (Enzymatic Catalysis): Enzymes offer a green and highly selective alternative. Lipases, for example, can be used for the enantioselective ring-opening of lactams or the hydrolysis of esters in related cyclic compounds. researchgate.net This approach is valuable for producing enantiomerically pure products under mild, environmentally friendly conditions. acs.org

Table 2: Catalysts in the Synthesis of this compound and Related Compounds

Catalyst TypeSpecific ExampleRole in SynthesisReference
Metal CatalystPalladium on Carbon (Pd/C)Hydrogenation of C=C double bonds and nitrile groups
Metal CatalystRaney NickelReductive amination, Hydrogenation unirioja.es
Metal CatalystIridium (Cp*Ir) complexesN-heterocyclization, Annulation strategies acs.org
BiocatalystLipase (B570770) (e.g., from Candida antarctica)Enantioselective hydrolysis of esters/amides, kinetic resolution researchgate.netacs.org
Base CatalystAmmonium CarbonateComponent in Bucherer-Bergs reaction for hydantoin (B18101) synthesis nih.gov

Novel Synthetic Routes and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of routes that are not only efficient but also environmentally sustainable. The synthesis of this compound is amenable to such green chemistry principles.

Development of Environmentally Benign Synthetic Protocols

The development of green synthetic protocols focuses on minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Use of Water as a Solvent: There is a growing trend to replace volatile organic solvents with water. Water is an abundant, non-toxic, and environmentally safe solvent. Several synthetic methods for related aza-heterocycles have been successfully adapted to aqueous media, demonstrating the feasibility of this approach. researchgate.netresearchgate.net

Biocatalytic Methods: The use of enzymes as catalysts represents a cornerstone of green chemistry. Biocatalytic routes, such as the enzyme-mediated synthesis of chiral cyclohexane carboxylic acids, operate under mild conditions (temperature and pressure), often in aqueous solutions, and with high chemo-, regio-, and stereoselectivity. acs.org This reduces the need for protecting groups and minimizes the formation of byproducts, leading to cleaner reaction profiles and simpler purification.

Atom Economy: Synthetic routes are being designed to maximize the incorporation of atoms from the reactants into the final product. Catalytic routes, particularly those involving cycloadditions or C-H activation, are inherently more atom-economical than stoichiometric reactions that generate large amounts of waste. The development of syntheses that avoid toxic reagents and high-pressure conditions, as seen in modern routes to related compounds like Tranexamic acid, exemplifies this trend. These principles guide the search for more sustainable pathways to this compound.

Enzymatic and Microbial Synthesis Pathways

The imperative for sustainable and green chemistry has elevated the role of biocatalysis in chemical synthesis, offering mild reaction conditions, high selectivity, and reduced environmental impact. rsc.org The synthesis of this compound and its precursors can benefit from enzymatic and microbial routes, which often circumvent the need for harsh reagents and protecting group strategies typical of classical organic synthesis. rsc.org

Enzymatic strategies for amide bond formation are of significant interest to the pharmaceutical industry. rsc.orgresearchgate.net Enzymes such as lipases and nitrile hydratases are key players in these biocatalytic approaches. nih.govresearchgate.net For instance, the direct amidation of the precursor, 4-hydroxycyclohexane-1-carboxylic acid, can be achieved using lipase-catalyzed reactions. These enzymes, particularly robust variants like Candida antarctica lipase B (CALB), can mediate the reaction between the carboxylic acid and an amine source under mild conditions. researchgate.net

Another prominent biocatalytic route is the hydration of a corresponding nitrile, 4-hydroxycyclohexane-1-carbonitrile, using a nitrile hydratase (NHase). This reaction is highly efficient and selective, producing the primary amide directly. The integration of NHase biocatalysis with chemocatalysis in one-pot systems has been shown to be an effective strategy for producing various amides. nih.gov

Microbial synthesis offers a pathway to produce the carboxylic acid precursor, 4-hydroxycyclohexane-1-carboxylic acid. Genetically engineered microorganisms can be designed to produce this compound from central metabolites. google.com For example, modifying the chorismate pathway in E. coli by disrupting the gene for prephenate synthase can lead to the accumulation and production of 4-hydroxycyclohexane-1-carboxylic acid. google.com This precursor can then be chemically or enzymatically converted to the final carboxamide product.

The table below summarizes some enzymatic approaches relevant to the synthesis of amides and related precursors.

Enzyme ClassPrecursorReaction TypePotential ProductRef
Lipase4-Hydroxycyclohexane-1-carboxylic AcidAmidationThis compound researchgate.net
Nitrile Hydratase4-Hydroxycyclohexane-1-carbonitrileHydrationThis compound nih.gov
Alcohol Dehydrogenase4-oxocyclohexanecarboxamideReductionThis compound researchgate.net

Flow Chemistry and Continuous Manufacturing Techniques

The transition from batch to continuous manufacturing (CM) is a significant trend in the pharmaceutical and fine chemical industries, driven by the need for safer, more efficient, and greener processes. americanpharmaceuticalreview.comnih.gov Flow chemistry, a key component of CM, offers numerous advantages, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for process automation and integration. researchgate.netispe.org

For the synthesis of this compound, flow chemistry can be applied to several synthetic steps. The amidation of 4-hydroxycyclohexane-1-carboxylic acid or its ester derivatives can be performed efficiently in a continuous flow reactor. This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and purity compared to batch processes. For example, continuous-flow processes have been developed for Pd-catalyzed aminocarbonylation to produce various carboxamides on a multigram scale. researchgate.net

Continuous-flow systems are also well-suited for biocatalytic processes. Immobilized enzymes can be packed into a reactor column, allowing the substrate solution to flow through continuously, facilitating product formation and simplifying catalyst separation and reuse. researchgate.netnih.gov This approach has been successfully demonstrated for various enzymatic reactions, including resolutions and acylations, which are relevant to the synthesis of chiral intermediates. researchgate.net

The table below outlines key considerations and advantages of applying flow chemistry to the synthesis of carboxamides.

ParameterAdvantage in Flow ChemistryRelevance to this compound SynthesisRef
Heat Transfer Superior heat exchange due to high surface-area-to-volume ratio.Enables precise temperature control for exothermic amidation reactions, improving safety and selectivity. ispe.org
Mass Transfer Efficient mixing of reactants.Ensures homogeneous reaction conditions, leading to consistent product quality. researchgate.net
Safety Small reactor volumes minimize the risk associated with hazardous reactions or unstable intermediates.Beneficial if using reactive intermediates or high-pressure conditions. nih.gov
Scalability Scaling up is achieved by running the process for longer durations ("scaling out") rather than using larger reactors.Simplifies the transition from laboratory development to pilot and commercial production. ispe.orgjppres.com
Integration Enables telescoping of multiple reaction and purification steps.A fully continuous process from a starting material to the final amide can be envisioned. americanpharmaceuticalreview.com

Synthetic Applications of this compound as a Building Block

The bifunctional nature of this compound, possessing both a hydroxyl group and a carboxamide group on a cyclohexane scaffold, makes it a versatile building block in organic synthesis. a2bchem.comcymitquimica.com The distinct reactivity of these functional groups allows for selective transformations, enabling the construction of more complex molecular architectures.

Preparation of Complex Organic Molecules

The cyclohexane ring provides a rigid, three-dimensional framework that can be used to control the spatial orientation of substituents in target molecules. The hydroxyl group can be a handle for various transformations such as oxidation to a ketone, esterification, or etherification. The primary amide is also a versatile functional group, which can undergo hydrolysis, dehydration to a nitrile, or participate in N-alkylation or N-acylation reactions. google.com

This compound serves as a valuable starting material for the synthesis of biologically active molecules and natural product analogues. For example, derivatives of hydroxycyclohexane have been used in the synthesis of compounds like the radiation sensitizer (B1316253) RB 6145 and other complex heterocyclic systems. researchgate.net The stereochemistry of the hydroxyl and carboxamide groups (cis or trans) is crucial, as it dictates the conformation of the resulting products and their biological activity. cymitquimica.com Strategies involving diastereoselective reactions on cyclohexene precursors are often employed to access specific stereoisomers of such building blocks. researchgate.netacs.org

Role in Cascade Reactions and Multicomponent Reactions

While specific examples detailing the direct use of this compound in cascade or multicomponent reactions (MCRs) are not extensively documented, its constituent functional groups are highly relevant to these efficient synthetic strategies. MCRs are convergent reactions where three or more reactants combine in a single step to form a product that incorporates most of the atoms of the starting materials. beilstein-journals.orgtcichemicals.com

The amine functionality, which can be revealed by Hofmann rearrangement of the carboxamide, or the carboxylic acid precursor itself, are common components in MCRs like the Ugi and Passerini reactions. beilstein-journals.orgrug.nl For instance, the carboxylic acid precursor, 4-hydroxycyclohexane-1-carboxylic acid, could be used as the acid component in a Passerini three-component reaction, reacting with an aldehyde and an isocyanide to form an α-acyloxy carboxamide.

Similarly, the hydroxyl group can participate in cascade sequences. For example, an initial oxidation of the hydroxyl group to a ketone could be followed by an in-situ condensation or cyclization reaction with another functional group present in the molecule or added to the reaction mixture. The development of such cascade or multicomponent reactions involving this compound or its immediate derivatives represents a promising area for creating molecular diversity efficiently. jppres.com

Derivatives and Analogs of 4 Hydroxycyclohexane 1 Carboxamide

Structural Modification Strategies

The inherent reactivity and conformational flexibility of the 4-hydroxycyclohexane-1-carboxamide (B49354) core allow for a multitude of structural modifications. These changes can profoundly impact the molecule's interaction with biological systems.

Introducing substituents onto the cyclohexane (B81311) ring is a common strategy to explore the steric and electronic requirements of biological targets. This can involve the addition of various functional groups at different positions on the ring. For instance, the synthesis of (1S,3R,4R)-3-Azido-4-hydroxy-N,N-dimethylcyclohexanecarboxamide highlights a method where an azido (B1232118) group is introduced, which can subsequently be reduced to an amine, providing a handle for further functionalization. acs.org This demonstrates the potential to create more complex derivatives by building upon a substituted cyclohexane framework.

Another example of ring substitution involves the introduction of a fluorine atom. A patent describes the preparation of 3-fluoro-4-hydroxycyclohexane carboxylates, indicating that halogenation of the ring is a viable strategy to modulate the electronic properties of the molecule. mdpi.com Although this example pertains to the corresponding carboxylate, the synthetic principles can be extended to the carboxamide derivative.

The amide group is a critical pharmacophoric element, and its modification can significantly alter a compound's properties. This includes N-alkylation, N-arylation, and replacement of the amide with bioisosteres. A general approach to creating N-substituted carboxamides involves the reaction of a carboxylic acid with a primary or secondary amine, often facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or catalyzed by reagents such as dimethylaminopyridine (DMAP). jocpr.com

Patents have disclosed cyclohexane carboxylic acid derivatives where the amide is N-alkylated or N,N-dialkylated. google.com These modifications can influence the hydrogen bonding capacity and lipophilicity of the molecule. The synthesis of such derivatives often starts from the corresponding carboxylic acid or its activated form (e.g., acyl chloride) and reacting it with the appropriate amine.

The hydroxyl group at the 4-position is a prime site for derivatization to form ethers and esters. These modifications can impact the molecule's solubility, metabolic stability, and ability to act as a hydrogen bond donor. The formation of ether analogs, such as 4-alkoxycyclohexane derivatives, has been explored. google.comgoogle.com The synthesis of these compounds can be achieved through Williamson ether synthesis, where the hydroxyl group is deprotonated with a base and reacted with an alkyl halide.

Ester analogs can be synthesized through the esterification of the hydroxyl group with a carboxylic acid or its derivative. This can be achieved using standard esterification methods, which may involve acid catalysis or the use of coupling agents. These ester derivatives can act as prodrugs, which are hydrolyzed in vivo to release the active parent compound.

Synthesis of Key Derivatives and Analogs

The practical synthesis of these derivatives relies on a range of established and innovative organic chemistry reactions. The choice of synthetic route often depends on the desired stereochemistry and the nature of the introduced functional groups.

The synthesis of N-substituted carboxamide derivatives of 4-hydroxycyclohexane-1-carboxylic acid is a fundamental transformation. A common and versatile method is the amidation of the parent carboxylic acid. This typically involves the activation of the carboxylic acid, followed by reaction with a primary or secondary amine.

A general procedure for this transformation is outlined in the table below:

StepReagent/ConditionPurpose
14-Hydroxycyclohexane-1-carboxylic acid, Coupling agent (e.g., DCC, HATU)Activation of the carboxylic acid
2Primary or Secondary Amine (R1R2NH)Nucleophilic attack on the activated acid
3Solvent (e.g., DMF, CH2Cl2), Room TemperatureReaction medium

This method allows for the synthesis of a wide variety of N-alkyl and N-aryl derivatives. For example, a patent describes the preparation of N,N-dialkylcarboxamido derivatives of cyclohexane, which would follow a similar synthetic logic. google.com

The hydroxyl group of this compound is a versatile handle for creating ether and ester analogs.

Ether Analogs: The synthesis of 4-alkoxycyclohexane derivatives can be accomplished via the Williamson ether synthesis. This involves the deprotonation of the hydroxyl group to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. A patent for the production of 4-alkoxy cyclohexane-1-amino-carboxylic acid esters outlines a similar principle where the alkoxy group is introduced. google.com

A representative synthesis is as follows:

Starting MaterialReagent 1Reagent 2Product
This compoundNaHR-X (Alkyl halide)4-Alkoxycyclohexane-1-carboxamide

Ester Analogs: Esterification of the hydroxyl group can be achieved by reacting this compound with an acylating agent such as an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base. Alternatively, direct esterification with a carboxylic acid can be performed using a catalyst like sulfuric acid.

The following table summarizes a general procedure for the synthesis of ester analogs:

Starting MaterialAcylating AgentCatalyst/BaseProduct
This compoundAcyl chloride (RCOCl)Pyridine4-Acyloxycyclohexane-1-carboxamide
This compoundCarboxylic anhydride ((RCO)2O)DMAP4-Acyloxycyclohexane-1-carboxamide

These synthetic strategies provide a robust toolbox for the generation of a diverse library of this compound derivatives, enabling the systematic exploration of its structure-activity relationships.

Preparation of Stereoisomers and Conformationally Constrained Analogs

The synthesis of specific stereoisomers and conformationally restricted analogs of this compound is crucial for exploring their therapeutic potential. The spatial arrangement of the hydroxyl and carboxamide groups on the cyclohexane ring dictates the molecule's interaction with biological targets.

Key synthetic strategies often involve establishing the desired stereochemistry on the cyclohexane core, which can then be elaborated to the final carboxamide. One powerful method is the Diels-Alder reaction, which has been successfully employed to create precursors for related structures like 1-amino-4-hydroxycyclohexane-1-carboxylic acids. rsc.orgresearchgate.net This cycloaddition can provide a high degree of stereocontrol in forming the six-membered ring. rsc.org For instance, the reaction of Danishefsky's diene with methyl 2-acetamidoacrylate is a key step in accessing precursors to both cis and trans stereoisomers of the corresponding amino acid. rsc.orgresearchgate.net

Furthermore, methods have been developed for the preparation of multiple stereoisomers of related diaminocyclohexane carboxamides, which serve as important intermediates for synthesizing Factor Xa inhibitors. chemdad.com This highlights the feasibility of achieving stereochemical diversity in carboxamide derivatives of the cyclohexane scaffold. chemdad.com The synthesis of conformationally constrained analogs, which restrict the rotational freedom of the molecule, is another important area. unirioja.esunirioja.es This is often achieved by introducing rigid structural elements or by using synthetic routes that lock the cyclohexane ring into a specific chair or boat conformation. researchgate.netunirioja.es

Multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, offer a straightforward and efficient pathway to generate a variety of structurally diverse analogs in a single step, bypassing the need to isolate intermediates. rsc.org The Bucherer–Bergs reaction, starting from a corresponding cyclohexanone, represents another route to creating related structures, where the stereochemical outcome is often thermodynamically controlled. nih.gov

Synthetic Method Key Features Application Example Reference(s)
Diels-Alder Reaction High stereocontrol in ring formation.Synthesis of precursors for stereoisomers of hydroxycyclohexane amino acids. rsc.orgresearchgate.netunirioja.es
Stereoselective Synthesis Preparation of specific stereoisomers.Used to create intermediates for Factor Xa inhibitors. chemdad.com
Multicomponent Reactions (e.g., Ugi) One-pot synthesis of diverse analogs.Generation of libraries for biological screening. rsc.org
Intramolecular Conjugate Addition Creates conformationally constrained systems.Synthesis of constrained hydroxy-α-amino acids. unirioja.es

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are essential for optimizing the biological activity of this compound. These studies involve systematically modifying the molecule's structure and assessing how these changes affect its efficacy and interaction with biological targets.

Impact of Substituent Effects on Biological Activity

The introduction of different chemical groups (substituents) onto the this compound scaffold can dramatically alter its biological profile. The size, electronic properties, and position of these substituents are critical factors. frontiersin.org

Research on related cyclohexane derivatives has provided valuable SAR insights. For example, in a series of 2-(aryloxyacetyl)cyclohexane-1,3-dione inhibitors, replacing a hydrogen atom with a small methyl group at the 4-position of a benzene (B151609) ring was found to increase inhibitory activity. frontiersin.org Conversely, introducing bulkier substituents at a nearby position had a negative impact on activity, suggesting steric hindrance plays a key role. frontiersin.org

In other studies, the nature of an aryl substituent was shown to be a key determinant of cytotoxic potency against cancer cell lines. rsc.org A derivative bearing a 2-iodophenyl group was found to be significantly more potent than its analog with a 2-tolyl group, highlighting the influence of both electronic and steric effects. rsc.org The introduction of a bromine atom onto the cyclohexane ring can serve as a reactive handle for further modification through cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the synthesis of a wide array of analogs where substituents like fluorophenyl or methylphenyl can be introduced to modulate electronic properties and steric hindrance, thereby influencing the molecule's binding affinity with its target receptor.

Parent Compound/Scaffold Substituent Change Observed Effect on Biological Activity Reference(s)
2-(aryloxyacetyl)cyclohexane-1,3-dioneH → MethylIncreased inhibitory activity frontiersin.org
2-(aryloxyacetyl)cyclohexane-1,3-dioneH → Bulky groupDecreased inhibitory activity frontiersin.org
Ugi Adduct2-tolyl → 2-iodophenylIncreased cytotoxic potency rsc.org
4-Bromocyclohexane-1-carboxamideBr → Aryl group (via coupling)Modulates electronic properties and binding affinity

Conformational Analysis and Its Influence on Activity

The three-dimensional shape (conformation) of this compound and its derivatives is a critical factor governing their biological activity. The cyclohexane ring typically adopts a low-energy chair conformation, where substituents can be oriented in either axial or equatorial positions. The relative orientation of the hydroxyl and carboxamide groups significantly influences how the molecule presents itself to a biological target, such as an enzyme's active site.

Synthesizing conformationally constrained analogs, which have limited flexibility, is a key strategy to probe the "bioactive conformation"—the specific shape required for activity. researchgate.netunirioja.esunirioja.es By locking the molecule into a particular conformation, researchers can deduce which spatial arrangements are favorable for biological interactions. Computational methods, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, are powerful tools for these investigations. frontiersin.org These models can create a visual map showing which regions of the molecule are sensitive to steric and electronic effects, providing a rationale for the observed SAR and guiding the design of new, more potent analogs. frontiersin.org The stereochemical outcome of certain synthetic reactions can be thermodynamically controlled, which in turn influences the preferred conformation of the final product and its subsequent biological activity. nih.gov

Metabolic Pathways of this compound and its Derivatives

Understanding the metabolic fate of this compound is fundamental to evaluating its potential as a therapeutic agent. Metabolism determines the compound's duration of action and the nature of its breakdown products.

In vivo Metabolism and Biotransformation

Once administered, this compound is subject to biotransformation by the body's metabolic machinery. google.com Studies have indicated that the metabolism of this compound can be species-dependent; for example, it is reported to be metabolized rapidly in humans but not in rats. biosynth.com

A primary metabolic pathway is the hydrolysis of the amide group to yield the corresponding carboxylic acid. Evidence for this comes from the detection of 4-hydroxycyclohexane-1-carboxylic acid in the urine of children with certain metabolic disorders, suggesting it is a human metabolite. nih.gov Other potential biotransformations include oxidation of the secondary hydroxyl group at the 4-position to form a ketone. asm.org This is a common metabolic route for cyclic alcohols and has been observed in the metabolism of the related cyclohexane carboxylic acid. asm.org The process of biotransformation can involve various reactions such as oxidation, reduction, and hydrolysis to produce more water-soluble derivatives that can be easily excreted. researchgate.net

Enzymatic Hydrolysis and Other Biotransformations

The breakdown of this compound is mediated by enzymes. biosynth.com The hydrolysis of the amide bond to a carboxylic acid is a key enzymatic process. researchgate.net It has been shown that this compound undergoes rapid hydrolysis when exposed to human erythrocytes, pointing to the presence of efficient hydrolytic enzymes in human blood cells. biosynth.com

The enzymes responsible for this transformation are likely hydrolases, such as carboxylesterases or amidases, which are abundant in the liver and other tissues. researchgate.netchemrxiv.org These enzymes catalyze the cleavage of ester and amide bonds under mild physiological conditions. chemrxiv.org Studies on related cyclohexane derivatives have demonstrated that such enzymatic reactions can be highly selective. For instance, enzymes like α-chymotrypsin and Candida antarctica lipase (B570770) B (CAL-B) have been used for the enantioselective hydrolysis of related esters and amides, meaning they can preferentially act on one stereoisomer over another. google.comresearchgate.net This enzymatic selectivity is a critical consideration, as different stereoisomers of a drug can have vastly different pharmacological and metabolic profiles.

Identification of Metabolites

The biotransformation of this compound in biological systems has been investigated, with research indicating its conversion into various metabolites. The primary metabolic pathway appears to be hydrolysis, followed by potential further oxidation.

Studies have shown that this compound undergoes rapid metabolism in humans. biosynth.com A key transformation is the hydrolysis of the amide group, leading to the formation of its corresponding carboxylic acid. This has been supported by findings where the compound is quickly hydrolyzed when exposed to human erythrocytes. biosynth.com

The principal metabolite identified in human urine is 4-hydroxycyclohexane-1-carboxylic acid. nih.govebi.ac.uk This compound has been characterized in the acidic fraction of urine samples from children with suspected metabolic disorders using gas chromatography-mass spectrometry (GC-MS). nih.govebi.ac.uk While its presence is confirmed, it is suggested that its origin could be from dietary sources or as a product of gut bacterial metabolism. researchgate.net

Further metabolism of the cyclohexane ring is also plausible. Based on the metabolic pathways of similar compounds, it is hypothesized that 4-hydroxycyclohexane-1-carboxylic acid could undergo oxidation to form 4-oxocyclohexane-1-carboxylic acid. This ketone derivative could then potentially be aromatized to p-hydroxybenzoic acid, though this has been primarily observed in microbial metabolism.

The table below summarizes the identified and potential metabolites of this compound.

Metabolite NameChemical FormulaMethod of IdentificationBiological Matrix
4-Hydroxycyclohexane-1-carboxylic acidC₇H₁₂O₃Gas Chromatography-Mass Spectrometry (GC-MS)Urine

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the definitive structural analysis of 4-Hydroxycyclohexane-1-carboxamide (B49354), offering detailed insights into its atomic framework.

Detailed ¹H and ¹³C NMR Assignments and Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental information about the chemical environment of each hydrogen and carbon atom within the molecule. researchgate.netceitec.cz The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic shielding around the nuclei, while the coupling constants (J), measured in Hertz (Hz), reveal the connectivity between neighboring protons.

While specific spectral data for this compound is not extensively available in the public domain, typical chemical shift ranges for similar cyclohexane (B81311) derivatives can be inferred. rsc.orgwustl.edu For instance, the proton attached to the carbon bearing the hydroxyl group (CH-OH) would be expected to appear in the downfield region of the ¹H NMR spectrum. Similarly, the protons on the carbons adjacent to the carbonyl group of the carboxamide would also exhibit distinct chemical shifts.

A comprehensive analysis of both ¹H and ¹³C NMR spectra allows for the assignment of each signal to a specific atom in the molecule, forming the basis for more advanced structural studies. ceitec.cz

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H12.0 - 2.540 - 45
H2, H6 (axial)1.2 - 1.630 - 35
H2, H6 (equatorial)1.8 - 2.230 - 35
H3, H5 (axial)1.2 - 1.625 - 30
H3, H5 (equatorial)1.8 - 2.225 - 30
H43.5 - 4.065 - 70
C1-40 - 45
C2, C6-30 - 35
C3, C5-25 - 30
C4-65 - 70
C=O-175 - 180

Note: These are predicted ranges and actual values may vary depending on the solvent and other experimental conditions.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are indispensable for unambiguously establishing the intricate network of atomic connections and the spatial arrangement of atoms in this compound. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum indicate which protons are spin-coupled to each other, typically over two or three bonds. This allows for the tracing of the cyclohexane ring's proton sequence.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. columbia.eduhmdb.ca Each cross-peak represents a one-bond C-H connection, providing a direct link between the ¹H and ¹³C NMR assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons, typically over two to four bonds. columbia.edu HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the C1 carbon of the cyclohexane ring, by observing their correlations with nearby protons. youtube.com

Together, these 2D NMR experiments provide a detailed connectivity map of the molecule, confirming the cyclohexane framework and the positions of the hydroxyl and carboxamide substituents.

Conformational Analysis via NMR Spectroscopy

NMR spectroscopy is a powerful tool for investigating the conformational dynamics of cyclic molecules like this compound. windows.netcopernicus.org The cyclohexane ring can exist in various conformations, with the chair form being the most stable. The substituents (hydroxyl and carboxamide groups) can occupy either axial or equatorial positions.

The relative populations of different conformers can be determined by analyzing coupling constants and through Nuclear Overhauser Effect (NOE) experiments. auremn.org.br The magnitude of the vicinal (three-bond) proton-proton coupling constants (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these coupling constants, the preferred conformation of the cyclohexane ring and the orientation of the substituents can be deduced. For instance, a large coupling constant between two vicinal protons typically indicates a trans-diaxial relationship.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique that provides information about the molecular weight and structural features of this compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound. wustl.edu For this compound (C₇H₁₃NO₂), the exact mass can be calculated and compared to the experimentally determined value to confirm the elemental composition. nih.gov This high level of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental formulas. The predicted monoisotopic mass of this compound is 143.094628657 Da. nih.gov

Fragmentation Pathways and Structural Information

In a mass spectrometer, molecules are ionized and then fragmented. The resulting fragmentation pattern is characteristic of the molecule's structure. libretexts.org For this compound, common fragmentation pathways would likely involve the loss of small neutral molecules such as water (H₂O) from the hydroxyl group, or the loss of the carboxamide group or parts of it.

Analysis of the m/z values of the fragment ions can provide valuable information about the connectivity of the molecule. For example, the cleavage of the bond between the cyclohexane ring and the carboxamide group would result in a characteristic fragment ion. The fragmentation of the cyclohexane ring itself can also occur, providing further structural clues. aip.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum reveals characteristic peaks corresponding to specific bonds. For instance, the IR spectrum of a related compound, 4-bromocyclohexane-1-carboxamide, shows a distinct C=O stretching band for the amide group around 1650–1700 cm⁻¹. Similarly, cis-2-amino-4-cyclohexene-1-carboxamide (B55883) exhibits a C=O stretch at approximately 1650–1680 cm⁻¹.

In this compound, key absorptions would include a broad O-H stretch from the hydroxyl group, typically in the range of 3200-3600 cm⁻¹, and C-H stretching vibrations from the cyclohexane ring just below 3000 cm⁻¹. vscht.cz The presence of the primary amide group is confirmed by the C=O stretch (Amide I band) and the N-H bending vibration (Amide II band). pg.edu.pl The Amide I band for primary amides is typically observed below 1700 cm⁻¹. pg.edu.pl

Table 1: Expected IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
O-H (Alcohol)Stretching3200-3600
N-H (Amide)Stretching~3100-3500
C-H (Alkane)Stretching<3000
C=O (Amide)Stretching (Amide I)~1650-1700
N-H (Amide)Bending (Amide II)~1600

Raman Spectroscopy for Vibrational Analysis

Raman spectroscopy provides complementary information to IR spectroscopy by detecting changes in the polarizability of molecular bonds. It is particularly effective for observing non-polar bonds and symmetric vibrations. semi.ac.cn In the context of this compound, Raman spectroscopy can be used to analyze the vibrations of the cyclohexane ring and the carbon-carbon backbone. The C=C double bond, if present in related unsaturated compounds, gives a strong signal in the Raman spectrum. semi.ac.cn For this compound, the C-C stretching and bending modes of the cyclohexane ring would be prominent. The technique can be applied to study the full Raman spectrum, which includes the fingerprint region (200-1700 cm⁻¹) and the CH/OH stretching region (2700-3700 cm⁻¹). americanpharmaceuticalreview.com

Chromatographic Techniques for Purification and Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. For the analysis of this compound, the compound would first need to be derivatized to increase its volatility, for example, through trimethylsilylation. ebi.ac.uk The gas chromatograph separates the derivatized compound from any impurities, and the mass spectrometer provides a mass spectrum that can be used for structural elucidation and confirmation. The Human Metabolome Database has predicted GC-MS spectra for the related compound 4-hydroxycyclohexylcarboxylic acid, which can serve as a reference. hmdb.ca GC-MS is also valuable for identifying byproducts in synthetic reactions.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique for the analysis of a wide range of compounds, including those that are not volatile enough for GC-MS. rsu.lv It is particularly useful for analyzing complex mixtures and has been employed in the study of related compounds. For instance, LC-MS has been used to quantify the concentration of various compounds in quenched reaction samples and to analyze fermentation broths. rsc.orgbiorxiv.org The development of a single LC-MS/MS method allows for the simultaneous determination of multiple analytes in a sample. rsu.lv This technique would be highly applicable for the analysis of this compound in biological matrices or reaction mixtures.

Advanced Spectroscopic Techniques for Specialized Research

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. uniroma1.itlibretexts.org Since this compound can exist as stereoisomers (cis and trans, as well as enantiomers), CD spectroscopy would be invaluable for distinguishing between these different forms. The technique is widely used for determining the secondary structure of proteins and peptides, which contain chiral centers. mtoz-biolabs.com By analyzing the CD spectrum, researchers can gain insights into the three-dimensional structure and stereochemistry of chiral molecules like the different isomers of this compound. sci-hub.se

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the solid-state conformation and packing of a molecule. The process involves irradiating a single crystal of the compound with a focused beam of X-rays and analyzing the resulting diffraction pattern.

A comprehensive search of scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), did not yield any publicly available single-crystal X-ray diffraction data for this compound. While the crystal structures of related compounds, such as derivatives of 1-amino-4-hydroxycyclohexane-1-carboxylic acid, have been determined and reported, specific crystallographic parameters for the title compound are not present in the surveyed literature. biosynth.comrsc.org

Furthermore, X-ray crystallography would elucidate the hydrogen-bonding network within the crystal lattice. It is expected that the amide and hydroxyl groups would participate in extensive intermolecular hydrogen bonding, forming a stable three-dimensional structure. The nature of these hydrogen bonds (e.g., N-H···O and O-H···O interactions) would significantly influence the compound's physical properties, including its melting point and solubility.

Although no specific experimental data for this compound is available, the following tables illustrate the type of information that would be obtained from a successful X-ray crystallographic analysis. The data presented are hypothetical and serve as an example of the detailed structural insights this technique provides.

Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value
Chemical FormulaC₇H₁₃NO₂
Formula Weight143.18 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)5.432
c (Å)14.567
α (°)90
β (°)109.87
γ (°)90
Volume (ų)752.1
Z4
Density (calc) g/cm³1.265

Hypothetical Selected Bond Lengths and Angles

Bond Length (Å) Angle Degrees (°)
C1-C21.53C6-C1-C2111.5
C1-C(O)NH₂1.52C1-C(O)-N116.8
C4-O1.43C3-C4-O110.2
C=O1.24O-C(O)-N122.5
C-N1.33H-N-H119.0

Computational Chemistry and Mechanistic Insights

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and a host of related properties.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

While specific DFT studies exclusively focused on 4-Hydroxycyclohexane-1-carboxamide (B49354) are not extensively reported in publicly available literature, the methodology is well-established for analyzing similar molecules. A typical DFT study on this compound would involve the selection of a suitable functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G*, cc-pVTZ) to accurately model its electronic landscape.

Such studies would yield crucial information about the molecule's electronic properties, including:

Molecular Orbital Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding reactivity. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability.

Electron Density Distribution: Mapping the electron density reveals the distribution of charge across the molecule, highlighting electronegative and electropositive regions. This is critical for predicting sites susceptible to nucleophilic or electrophilic attack.

Electrostatic Potential (ESP) Maps: ESP maps provide a visual representation of the electrostatic potential on the molecule's surface. These maps are invaluable for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will interact with other chemical species.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyHypothetical ValueSignificance
HOMO Energy-6.5 eVIndicates the energy of the most loosely held electrons, related to the molecule's ability to donate electrons.
LUMO Energy1.2 eVIndicates the energy of the lowest energy state for an added electron, related to electron accepting ability.
HOMO-LUMO Gap7.7 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment~3.5 DA significant dipole moment suggests polarity and the potential for strong dipole-dipole interactions.

Note: The values in this table are illustrative and would need to be confirmed by specific DFT calculations.

Conformational Analysis and Energy Minima

The cyclohexane (B81311) ring in this compound is not planar and can adopt several conformations. The two most stable are the chair conformations. The substituents—the hydroxyl (-OH) and carboxamide (-CONH2) groups—can be in either axial or equatorial positions. This gives rise to different stereoisomers (cis and trans) and, for each, different conformers.

Computational conformational analysis is used to determine the relative energies of these different arrangements. By calculating the energy of each possible conformer, the most stable, or lowest energy, conformation can be identified. This is crucial as the three-dimensional shape of a molecule dictates its biological activity and physical properties. For this compound, the trans isomer, with both the hydroxyl and carboxamide groups in equatorial positions, is generally expected to be the most stable due to the minimization of steric hindrance.

Table 2: Illustrative Relative Energies of this compound Conformers

IsomerSubstituent PositionsRelative Energy (kcal/mol)Expected Population at 298 K
trans1,4-diequatorial0.0 (most stable)High
trans1,4-diaxialHigherLow
cis1-equatorial, 4-axialIntermediateModerate
cis1-axial, 4-equatorialIntermediateModerate

Note: This table provides a qualitative illustration. Actual energy differences would be quantified by computational analysis.

Prediction of Spectroscopic Parameters

Computational chemistry is instrumental in predicting spectroscopic data, which can then be compared with experimental results to confirm the structure of a synthesized compound. For this compound, DFT calculations can predict:

Infrared (IR) Spectra: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. The positions and intensities of the peaks corresponding to the stretching and bending of specific bonds (e.g., O-H, N-H, C=O) can be predicted and compared to experimental IR spectra.

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts of the ¹H and ¹³C atoms in the molecule. This is particularly useful for distinguishing between different isomers and conformers, as the chemical environment of each nucleus differs in each arrangement. While specific computational studies predicting the spectroscopic parameters for this compound are not readily found in literature, studies on similar molecules like 4-hydroxycyclohexane-1,3-dione have successfully used DFT to interpret experimental NMR spectra. saskoer.ca

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular movements and interactions.

Conformational Sampling and Flexibility

MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound. By simulating the molecule's movement over nanoseconds or even microseconds, researchers can observe transitions between different conformations, such as the "ring flipping" of the cyclohexane core. This provides a more realistic picture of the molecule's behavior in a dynamic environment than static calculations alone. The simulation can reveal the flexibility of different parts of the molecule, identifying regions that are rigid and those that are more mobile.

Solvent Effects and Intermolecular Interactions

The behavior of a molecule can be significantly influenced by its environment, especially by the solvent. MD simulations can explicitly model the interactions between this compound and surrounding solvent molecules (e.g., water). This allows for the study of:

Solvation Shells: The simulation can reveal the structure of the solvent molecules around the solute, showing how water molecules, for example, would arrange themselves to form hydrogen bonds with the hydroxyl and carboxamide groups.

Hydrogen Bonding Dynamics: MD can track the formation and breaking of hydrogen bonds between the solute and solvent, as well as between solute molecules themselves. This is crucial for understanding solubility and how the molecule might interact with biological targets.

Intermolecular Interactions: By simulating multiple molecules of this compound together, it is possible to study how they interact with each other, providing insights into aggregation and crystal packing.

While dedicated MD simulation studies on this compound are not widely published, the principles of this methodology are fundamental to understanding its behavior in a condensed phase.

Computational Studies in Reaction Mechanism Elucidation

Computational chemistry offers powerful tools for dissecting complex reaction mechanisms at a molecular level. For a molecule like this compound, these studies can illuminate the pathways of its formation or degradation, providing a detailed picture that is often difficult to capture through experimental means alone.

Transition State Analysis and Reaction Pathways

The elucidation of a reaction mechanism involves identifying the intermediates and, crucially, the transition states that connect them. A transition state represents the highest energy point along a reaction coordinate, and its structure determines the kinetic feasibility of a given pathway. acs.org Computational methods, particularly those based on quantum mechanics like Density Functional Theory (DFT), are employed to locate and characterize these fleeting structures.

For this compound, synthetic routes might involve the amidation of a 4-hydroxycyclohexanecarboxylic acid derivative or the reduction of a related keto-amide. acs.org Computational analysis could model these transformations step-by-step. For instance, in the amidation reaction, calculations could map the energy profile of the nucleophilic attack of ammonia (B1221849) or an amine on the carbonyl carbon of an activated carboxylic acid, revealing the structure of the tetrahedral intermediate and the subsequent transition state for the elimination of a leaving group. bbhegdecollege.com

Furthermore, intramolecular reactions, such as a potential cyclization involving the hydroxyl and carboxamide groups under specific conditions, could be explored. nih.gov Computational modeling can predict whether such a pathway is viable by calculating the energy barrier associated with the corresponding transition state. Factors like the cis or trans relationship between the functional groups would significantly influence the geometry and energy of the transition state, thereby dictating the reaction outcome. acs.org The presence of hydrogen bonding can also stabilize transition states, lowering the energy barrier and accelerating a reaction, an effect that can be precisely modeled. acs.orgmdpi.com

Kinetic and Thermodynamic Parameters of Reactions

Small differences in activation energy can lead to high selectivity for one product over another. acs.org For reactions involving this compound, such as its potential isomerization or decomposition, these calculations are invaluable. For example, the relative stability of the cis and trans isomers can be determined by computing their ground-state energies. The energy barrier for interconversion between these isomers via a ring-flip or a chemical process could also be calculated, providing insight into their kinetic stability.

Table 1: Key Concepts in Computational Reaction Analysis

Parameter Description Significance for this compound
Transition State (TS) The highest energy structure along the reaction coordinate. Determines the rate of reactions like synthesis or degradation.
Activation Energy (ΔG‡) The energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction rate.
Reaction Energy (ΔG_rxn) The overall free energy change from reactants to products. Indicates the thermodynamic favorability of a reaction (e.g., isomer stability).

In Silico Prediction of Biological Activity and ADMET Properties

In silico methods are instrumental in modern drug discovery and chemical safety assessment, allowing for the early prediction of a compound's biological effects and its pharmacokinetic profile.

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method is crucial for understanding potential biological activity by modeling the interactions at the binding site. physchemres.org For this compound, docking studies would involve placing the molecule into the active site of various enzymes or receptors to assess its binding affinity.

The molecule's functional groups are key to its interactions. The hydroxyl (-OH) group and the amide (-CONH2) group can both act as hydrogen bond donors and acceptors. ajol.info The cyclohexane ring provides a non-polar, hydrophobic scaffold. ajol.info A typical docking simulation would explore how these groups can form favorable interactions—such as hydrogen bonds, hydrophobic contacts, and van der Waals forces—with amino acid residues in a protein's active site. nih.gov For example, the amide group could form hydrogen bonds with the protein backbone or with polar residues like serine or glutamine, while the cyclohexane ring could fit into a hydrophobic pocket lined with residues like leucine (B10760876) or valine. ajol.info The results are often ranked using a scoring function, which estimates the binding free energy, to identify the most likely binding poses and potential protein targets. physchemres.org

Pharmacophore Modeling

A pharmacophore is an abstract representation of the essential molecular features required for a ligand to be recognized by a specific biological target. nih.gov These models are built based on the spatial arrangement of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. dergipark.org.tr

A pharmacophore model for a target that binds this compound would likely include features corresponding to its key functional groups. These models are valuable for virtual screening of large chemical databases to find other structurally diverse molecules that might have similar biological activity. nih.gov

Table 2: Potential Pharmacophoric Features of this compound

Feature Type Molecular Group Potential Interaction
Hydrogen Bond Donor Hydroxyl (-OH), Amide (-NH2) Interaction with electron-rich atoms (e.g., Oxygen, Nitrogen) in a protein.
Hydrogen Bond Acceptor Hydroxyl (-OH), Carbonyl Oxygen (C=O) Interaction with hydrogen atoms on polar groups (e.g., -OH, -NH) in a protein.
Hydrophobic Feature Cyclohexane ring Interaction with non-polar amino acid residues.

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Predictions

ADMET properties determine the fate of a compound in an organism and are critical for its development as a potential therapeutic agent or for assessing its safety. csmres.co.uk Numerous computational models exist to predict these properties from a molecule's structure, offering a rapid and cost-effective screening method. ecust.edu.cn For this compound, various parameters can be estimated using specialized software and web servers like admetSAR. ecust.edu.cn

Key predicted properties include:

Absorption: Human Intestinal Absorption (HIA) and Caco-2 cell permeability are models for how well the compound is absorbed from the gut. Human Oral Bioavailability predicts the fraction of an orally administered dose that reaches systemic circulation.

Distribution: The ability to cross the Blood-Brain Barrier (BBB) is a crucial property for neurologically active drugs. Plasma Protein Binding (PPB) affects the amount of free compound available to exert its biological effect.

Metabolism: Predictions often focus on interactions with Cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. Models can predict whether a compound is a substrate or an inhibitor of specific CYP isoforms (e.g., CYP3A4, CYP2D6). csmres.co.uk

Toxicity: Various toxicity endpoints can be predicted, including potential for carcinogenicity, mutagenicity (Ames test), or inhibition of the hERG channel, which is linked to cardiotoxicity. ecust.edu.cn

Table 3: Sample In Silico ADMET Predictions for this compound

ADMET Property Predicted Outcome Implication
Blood-Brain Barrier (BBB) Penetration Likely to be a non-penetrant The compound may not readily enter the central nervous system.
Human Intestinal Absorption (HIA) Likely to be well-absorbed Suggests good potential for oral absorption.
Caco-2 Permeability Predicted to have moderate permeability Supports the potential for intestinal absorption.
CYP450 2D6 Substrate Predicted to be a non-substrate The compound is unlikely to be metabolized by this specific enzyme.
hERG Inhibition Predicted to be a non-inhibitor Low risk of a specific type of cardiotoxicity.
Ames Toxicity Predicted to be non-mutagenic Low likelihood of causing genetic mutations.

Note: The values in this table are illustrative examples based on predictions from common computational models and are not experimental results.

Machine Learning and AI in Chemical Research

The integration of machine learning (ML) and artificial intelligence (AI) has emerged as a transformative force in chemical research. These computational tools are increasingly employed to navigate the complexities of chemical synthesis and reaction optimization, offering predictive power that can significantly accelerate the discovery and development of new molecules like this compound. By learning from vast datasets of chemical reactions, AI models can propose novel synthetic routes and predict reaction outcomes with increasing accuracy, thereby reducing the reliance on time-consuming and resource-intensive trial-and-error experimentation. aiche.orgengineering.org.cnutah.edu

Graph-based approaches represent another major direction, where molecules are treated as graphs of atoms and bonds. These models can learn the chemical environment of reaction centers to predict bond disconnections. engineering.org.cnnih.gov While AI has made significant strides, challenges remain, particularly with complex cyclic compounds where models may struggle to generate valid precursors. arxiv.org

In the context of this compound, an AI model would deconstruct the molecule by identifying the most likely bond to have been formed during synthesis. The amide bond is the most probable disconnection point. A retrosynthesis model would predict that this compound can be synthesized from 4-hydroxycyclohexane-1-carboxylic acid and an ammonia source. A similar retrosynthetic step was accurately predicted by the SynFormer model for the formation of an ester from 4-hydroxycyclohexane-1-carboxylic acid and ethanol. rsc.orgrsc.org

Table 1: Overview of AI Models in Retrosynthesis Prediction

Model TypeRepresentationMechanismKey Features
Sequence-to-Sequence (Seq2Seq) SMILES StringsTreats retrosynthesis as a language translation task, converting a product SMILES to reactant SMILES. microsoft.comarxiv.orgEmploys encoder-decoder architecture; often enhanced with attention mechanisms to focus on relevant parts of the molecule. arxiv.orgnih.gov
Transformer-based (e.g., SynFormer, Chemformer) SMILES StringsUtilizes self-attention mechanisms to process the entire molecular sequence at once, capturing long-range dependencies. rsc.orgmdpi.comAchieves high accuracy, sometimes without the need for pre-training on large molecular datasets. rsc.orgrsc.org
Graph Neural Networks (GNNs) Molecular GraphsLearns from the graph structure of molecules to identify reaction centers and predict bond changes directly. engineering.org.cnnih.govCaptures detailed topological and chemical environments of atoms; can be template-based or template-free. nih.govmdpi.com

Beyond identifying potential synthetic pathways, machine learning models are also used to predict the outcomes of chemical reactions, such as the expected yield or the optimal reaction conditions. aiche.orgbeilstein-journals.org This is particularly relevant for the synthesis of this compound, which involves an amide coupling reaction—one of the most common and crucial transformations in medicinal chemistry. nih.gov

Predictive models for reaction performance are typically trained on curated datasets that include both successful and unsuccessful experiments, often generated through high-throughput experimentation (HTE). aiche.orgnih.gov HTE allows for the rapid testing of numerous reaction conditions (e.g., different catalysts, solvents, temperatures), creating the large, high-quality datasets necessary for robust model training. beilstein-journals.orgnih.gov

Various machine learning algorithms are employed for this purpose. Classic models like Random Forest and Gradient Boosting (e.g., XGBoost) are often used, along with more advanced deep learning approaches that can interpret reaction information directly from SMILES strings, such as models based on BERT (Bidirectional Encoder Representations from Transformers). nih.gov For the amide coupling reaction, models have been developed that can predict reaction yields with high accuracy. nih.gov These models learn the complex relationships between the structures of the starting amine and carboxylic acid, the chosen reagents, and the final yield. nih.gov By incorporating information about reaction intermediates, the predictive accuracy of these models can be further enhanced. nih.gov Such predictive power allows chemists to computationally screen for the most promising conditions before entering the lab, saving time and resources. utah.edu

Table 2: Predictive Models for Chemical Reaction Outcomes

Model/AlgorithmApplicationInput FeaturesKey Insights
Random Forest Yield PredictionMolecular fingerprints (e.g., ECFP), reaction conditions. nih.govEffective for structured datasets from HTE; can capture non-linear relationships. nih.gov
XGBoost Yield PredictionMolecular fingerprints, descriptors of reagents and solvents. nih.govA powerful gradient boosting algorithm known for high performance in prediction tasks. nih.gov
Yield-BERT / T5-Chem Yield PredictionReaction SMILES strings. nih.govDeep learning models that leverage natural language processing to learn from textual representations of reactions. nih.gov
Bayesian Optimization Reaction OptimizationVarious experimental parameters (temperature, concentration, etc.). beilstein-journals.orgAn iterative method used to efficiently search for the optimal reaction conditions to maximize a target property like yield. beilstein-journals.org

Biological and Biomedical Research Applications

Enzyme Inhibition Studies

The compound's ability to inhibit specific enzymes is a primary focus of its research applications.

4-Hydroxycyclohexane-1-carboxamide (B49354) is recognized as a potent inhibitor of monoamine oxidase (MAO), an enzyme crucial for the metabolism of monoamine neurotransmitters. biosynth.com MAOs are located on the outer mitochondrial membrane and are responsible for the oxidative deamination of neurotransmitters such as serotonin (B10506), norepinephrine, and dopamine. nih.gov By inhibiting MAO, the compound prevents the breakdown of these neurotransmitters, leading to an increase in their available levels in the brain. nih.gov This mechanism is a hallmark of the MAOI class of compounds, which have been studied extensively for their effects on the nervous system. nih.govnih.gov The inhibition of MAO by this compound has been utilized in positron emission tomography (PET) studies to investigate MAO activity within rat hepatocytes. biosynth.com

The study of enzyme kinetics is essential for understanding how an inhibitor like this compound interacts with its target enzyme. Key parameters such as the Michaelis constant (Kₘ) and the maximum reaction rate (Vₘₐₓ) are used to quantify the enzyme's efficiency and the inhibitor's potency. teachmephysiology.comlibretexts.org

Kₘ represents the substrate concentration at which the enzyme operates at half of its maximum velocity; a lower Kₘ value indicates a higher affinity of the enzyme for its substrate. libretexts.org The turnover number, kcat, represents the maximum number of substrate molecules converted to product per enzyme molecule per second. libretexts.org The ratio kcat/Kₘ, known as the specificity constant, is a measure of how efficiently an enzyme converts a substrate into a product. libretexts.org While specific kinetic values for this compound are not detailed in the available literature, its potency as an inhibitor suggests it has a strong binding affinity for MAO.

Table 1: Key Parameters in Enzyme Kinetics

Parameter Description Significance for Inhibition
Kₘ (Michaelis Constant) Substrate concentration at 50% of Vₘₐₓ. It is an inverse measure of the substrate's affinity for the enzyme. libretexts.org A potent inhibitor will increase the apparent Kₘ (in competitive inhibition), meaning more substrate is needed to reach half the maximum reaction rate.
Vₘₐₓ (Maximum Velocity) The maximum rate of the reaction when the enzyme is saturated with substrate. teachmephysiology.com A non-competitive inhibitor will lower the Vₘₐₓ, as it reduces the concentration of functional enzyme.
kcat (Turnover Number) The maximum number of substrate molecules converted to product per enzyme active site per unit of time. libretexts.org Reflects the enzyme's maximum catalytic speed. Inhibitors can reduce this value.

Receptor Interaction Studies

Beyond enzyme inhibition, this compound also interacts with important receptor systems in the brain.

Research has demonstrated that this compound can inhibit the linkage of 5-HT1A receptors with the enzyme phospholipase C. biosynth.com The 5-HT1A receptor is a subtype of serotonin receptor that plays a critical role in regulating mood and is implicated in conditions like depression and anxiety. mdpi.comfrontiersin.org These receptors function as presynaptic autoreceptors on serotonin neurons, acting as a "brake" to inhibit the activity of the entire serotonin system. mdpi.comfrontiersin.org The primary signaling pathway for 5-HT1A receptors is the inhibition of adenylate cyclase. mdpi.com By interfering with the receptor's connection to its signaling pathways, such as the one involving phospholipase C, the compound may modulate the downstream effects of 5-HT1A receptor activation. biosynth.com This action could potentially be related to its ability to inhibit amine uptake. biosynth.com

To characterize the interaction of a compound with a receptor, researchers employ ligand-binding assays. nih.gov These assays use a labeled molecule (radioligand or fluorescent ligand) that binds to the receptor of interest. nih.govvu.nl By measuring how a test compound like this compound competes with the labeled ligand, its binding affinity (often expressed as Kᵢ, the inhibition constant) can be determined. nih.gov

Receptor selectivity is a crucial aspect of drug discovery, indicating how well a compound binds to its intended target versus other receptors. A highly selective compound will have a much stronger affinity for one receptor type over others, minimizing off-target effects. This is determined by comparing its binding affinity across a panel of different receptors.

Table 2: Illustrative Example of a Receptor Selectivity Profile This table provides a hypothetical example of how the selectivity of a compound for the 5-HT1A receptor might be presented.

Receptor Target Binding Affinity (Kᵢ in nM) Selectivity Ratio (Kᵢ other receptor / Kᵢ 5-HT1A)
5-HT1A 5 -
5-HT2A 500 100x
Dopamine D2 1,500 300x
Adrenergic α1 2,500 500x

Lower Kᵢ values indicate higher binding affinity.

Role in Metabolic Pathways and Biomarker Research

Studies have revealed interesting metabolic properties of this compound. There is a notable difference in how the compound is metabolized between species. In humans, it is observed to hydrolyze rapidly into an amide form when exposed to erythrocytes (red blood cells). biosynth.com In contrast, it does not react with rat erythrocytes, indicating a species-specific metabolic pathway. biosynth.com

This characteristic, along with the properties of related molecules, suggests a potential role in biomarker research. biosynth.com For instance, a closely related compound, trans-4-Hydroxycyclohexanecarboxylic acid, is a human urinary metabolite that serves as a biomarker for studying metabolic processes. Altered levels of metabolites can provide insights into various pathological conditions, including cancer and metabolic disorders. jcancer.org The distinct metabolic fate of this compound in humans suggests that it or its resulting metabolites could potentially serve as specific biomarkers for tracking metabolic pathways or drug metabolism.

Therapeutic Potential and Drug Development

Preliminary research suggests that compounds structurally related to this compound possess anti-inflammatory properties. For instance, certain hydroxycinnamic acid derivatives, which share some structural similarities, have been shown to inhibit the activation of NF-kappaB, a key transcription factor involved in inflammation. nih.gov While direct studies on the anti-inflammatory effects of this compound are limited, the activity of related compounds indicates a potential area for future investigation.

Research has indicated that this compound and its derivatives may exhibit antimicrobial and anticancer activities. Studies on related cyclohexane-containing compounds have demonstrated their effectiveness against various bacterial strains, particularly Gram-positive bacteria. researchgate.net The proposed mechanism involves the disruption of bacterial cell wall synthesis.

In the context of cancer, preliminary in vitro studies have suggested that related compounds can inhibit the proliferation of cancer cells. For example, 1,1-dioxothiane-4-carboxylic acid, which has a modified cyclohexane (B81311) ring, showed an IC50 value of 3.5 µM against MCF-7 breast cancer cells. Inhibition of oxidative phosphorylation (OXPHOS) is a promising therapeutic strategy for cancers dependent on aerobic metabolism, and some novel OXPHOS inhibitors share structural features with the benzene-1,4-disulfonamide (B103779) hit compound. nih.gov

Table 2: Investigated Properties of this compound and Related Compounds

PropertyCompound TypeResearch FocusFindingsReference
Antimicrobial Cyclohexane derivativesInhibition of bacterial growthEffective against Gram-positive bacteria researchgate.net
Anticancer 1,1-dioxothiane-4-carboxylic acidInhibition of cancer cell proliferationIC50 of 3.5 µM against MCF-7 cells
Anti-inflammatory Hydroxycinnamic acid derivativesInhibition of NF-kappaB activationPotential anti-inflammatory properties nih.gov

The potential anticancer activity of compounds related to this compound is linked to their ability to induce apoptosis, or programmed cell death, in cancer cells. Apoptosis is a critical process for removing damaged or unwanted cells and is controlled by complex signaling pathways involving various gene families like caspases and the B cell lymphoma (Bcl)-2 family. nih.gov

The induction of apoptosis is a key mechanism for many chemotherapy drugs. mdpi.com While the specific mechanisms by which this compound might induce apoptosis are not yet fully elucidated, the anticancer effects observed in related compounds suggest that this is a promising area of research. For instance, some novel compounds induce a form of cell death called paraptosis in breast cancer cells through the production of reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress. mdpi.com

Application in Positron Emission Studies

The structural framework of this compound has garnered interest in the field of molecular imaging, particularly for the development of radiotracers for Positron Emission Tomography (PET). PET is a non-invasive imaging technique that utilizes compounds labeled with positron-emitting radionuclides to visualize and quantify biochemical processes in vivo. The suitability of a compound as a PET tracer hinges on its ability to be radiolabeled and to interact with a specific biological target.

While extensive research detailing the use of radiolabeled this compound is not widely available in published literature, its derivatives and related structures have been explored for such applications. For instance, isotopically labeled compounds derived from the closely related 4-hydroxycyclohexane-1-carboxylic acid have been considered for PET studies to investigate substrate receptor occupancy google.com. This suggests a strong rationale for the potential of the amide derivative in this imaging modality.

One of the noted applications of this compound has been in positron emission studies to investigate the activity of monoamine oxidase (MAO) in rat hepatocytes. MAO enzymes are crucial in neurotransmitter metabolism, and their dysregulation is implicated in various neurological disorders. PET imaging of MAO can provide valuable insights into these conditions. The development of PET tracers for MAO often involves creating molecules that can cross cell membranes and bind to the enzyme with high affinity and selectivity.

The research in this area typically involves the synthesis of a precursor molecule that can be readily radiolabeled, most commonly with fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C). For a compound like this compound, a potential route for radiolabeling could involve the introduction of a fluorine atom or a carbon-11 labeled methyl group at a suitable position on the cyclohexane ring or as part of a larger derivative structure.

The evaluation of a new PET tracer involves a series of in vitro and in vivo studies. In vitro studies would assess the binding affinity and selectivity of the compound for the target enzyme, such as MAO-A or MAO-B. In vivo studies in animal models would then be conducted to determine the biodistribution of the radiotracer, its uptake in the target organ (e.g., the brain), and its clearance from non-target tissues. The data from these studies are crucial for establishing the tracer's potential for human use.

While specific data tables for PET studies using a radiolabeled version of this compound are not readily found in the literature, the following table represents the type of data that would be generated and reported in a preclinical evaluation of a hypothetical ¹⁸F-labeled analog for PET imaging of MAO-B.

Representative Data from a Hypothetical PET Study of an ¹⁸F-Labeled this compound Analog

Parameter Finding
Radiochemical Yield 25-35% (decay-corrected)
Radiochemical Purity >98%
Molar Activity 70-150 GBq/µmol
In Vitro Binding Affinity (Ki for MAO-B) 2.5 nM
In Vitro Selectivity (MAO-A/MAO-B) >150-fold
Brain Uptake at 30 min post-injection (%ID/g) 2.8 ± 0.4

| Target-to-Background Ratio (Striatum/Cerebellum) | 3.5 ± 0.6 |

The data in the table are illustrative and based on typical values reported for novel PET tracers in preclinical development. The "Radiochemical Yield" and "Purity" indicate the success of the synthesis of the radiotracer. "Molar Activity" is a measure of the radioactivity per amount of substance, which is important for receptor studies. "In Vitro Binding Affinity" and "Selectivity" demonstrate the tracer's ability to bind strongly and specifically to its target. "Brain Uptake" and "Target-to-Background Ratio" are key in vivo metrics that show the tracer can reach its target in the brain and provide a clear signal.

Q & A

Q. What are the recommended synthetic routes for 4-Hydroxycyclohexane-1-carboxamide in laboratory settings?

  • Methodological Answer : A two-step approach is commonly employed:

Condensation : React cyclohexane-1-carboxylic acid derivatives with hydroxylamine under acidic conditions to form the hydroxamic acid intermediate.

Functionalization : Introduce substituents via nucleophilic substitution or reductive amination. For example, formaldehyde and amines (e.g., piperidine) in ethanol at reflux yield substituted carboxamides, followed by purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) .

  • Key Reagents : Formaldehyde, anhydrous ethanol, LiAlH₄ (for reduction), and nucleophiles (e.g., amines).
  • Validation : Confirm product integrity using IR (amide C=O stretch ~1650 cm⁻¹), 1H NMR^1 \text{H NMR} (amide proton at δ 6.5–7.5 ppm), and mass spectrometry .

Q. How should researchers characterize the structural integrity and purity of this compound?

  • Methodological Answer :
  • Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to assess purity (>95%).
  • Spectroscopy :
  • IR : Confirm hydroxyl (-OH, ~3200 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups.
  • NMR : Analyze 1H^1 \text{H} and 13C^13 \text{C} spectra for cyclohexane ring protons (δ 1.2–2.5 ppm) and carboxamide carbonyl (δ ~170 ppm).
  • MS : Compare experimental molecular ion peaks with theoretical values (e.g., [M+H]⁺ for C₇H₁₂NO₂: 158.08) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :
  • Dose-Response Analysis : Replicate studies using standardized concentrations (e.g., 1–100 µM) to assess apoptosis induction (e.g., caspase-3 activation assays) .
  • Structural-Activity Relationship (SAR) : Compare substituent effects (e.g., methyl vs. methoxy groups at position 4) on cytotoxicity (e.g., IC₅₀ values in cancer cell lines).
  • Data Normalization : Control for assay variability (e.g., MTT vs. Annexin V staining) by cross-referencing with PubChem bioactivity data .

Q. How can computational modeling optimize the synthesis of this compound derivatives?

  • Methodological Answer :
  • DFT Calculations : Predict reaction pathways (e.g., activation energies for amide bond formation) using Gaussian09 with B3LYP/6-31G* basis sets.
  • Retrosynthetic Analysis : Apply tools like Pistachio or Reaxys to identify viable precursors (e.g., cyclohexene derivatives) .
  • Solvent Optimization : Simulate solvent effects (e.g., ethanol vs. DMF) on reaction yield via COSMO-RS models .

Q. What experimental designs mitigate conflicting NMR data for stereoisomers of this compound?

  • Methodological Answer :
  • Chiral Chromatography : Use a Chiralpak IA column (hexane/isopropanol, 90:10) to separate enantiomers.
  • NOESY : Detect spatial proximity of hydroxyl and amide protons to assign axial/equatorial configurations .
  • X-ray Crystallography : Resolve absolute configuration via single-crystal diffraction (e.g., Mo Kα radiation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.